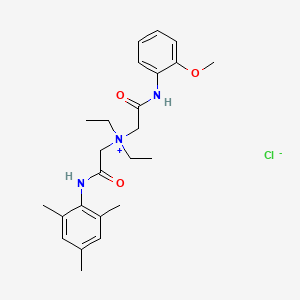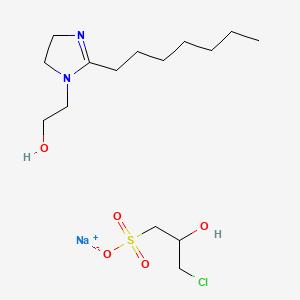![molecular formula C8H10O4 B13770267 methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate CAS No. 90866-43-6](/img/structure/B13770267.png)
methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol: is a chemical compound belonging to the oxabicyclo esters group This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and an appropriate oxidizing agent to form the oxirane ring.
Formation of the Oxabicyclo Structure: The cyclohexene is subjected to an epoxidation reaction using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced through a carboxylation reaction, often using dimethyl carbonate as the reagent.
Hydroxylation: The hydroxyl group at the 5-position is introduced via a hydroxylation reaction, typically using osmium tetroxide (OsO4) as the catalyst.
Industrial Production Methods: In an industrial setting, the production of rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a primary alcohol.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring and form new bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like ammonia (NH3) or thiols (RSH) are used under mild conditions to open the oxirane ring.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of amine or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Its ability to interact with biological targets has led to research into its use as a therapeutic agent for various diseases.
Industry:
Polymer Production: The compound can be used as a monomer in the production of specialized polymers with unique properties.
Mecanismo De Acción
The mechanism by which rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[4.1.0]-hept-2-en-5-ol exerts its effects involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxycarbonyl group and hydroxyl group further modulate its binding affinity and specificity.
Comparación Con Compuestos Similares
- 7-Oxabicyclo[4.1.0]heptane-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
- Bis[(3,4-epoxycyclohexyl)methyl] adipate
- 2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness: Rel-(1R,5R,6S)-3-Methoxycarbonyl-7-oxabicyclo[410]-hept-2-en-5-ol stands out due to its specific stereochemistry and the presence of both a methoxycarbonyl group and a hydroxyl group
Propiedades
Número CAS |
90866-43-6 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-8(10)4-2-5(9)7-6(3-4)12-7/h3,5-7,9H,2H2,1H3/t5-,6-,7+/m1/s1 |
Clave InChI |
LHPOIQVOXOVXFQ-QYNIQEEDSA-N |
SMILES isomérico |
COC(=O)C1=C[C@@H]2[C@@H](O2)[C@@H](C1)O |
SMILES canónico |
COC(=O)C1=CC2C(O2)C(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



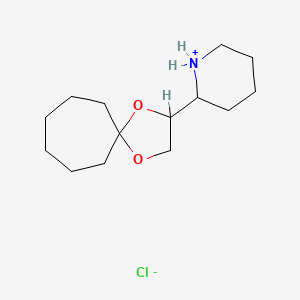

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
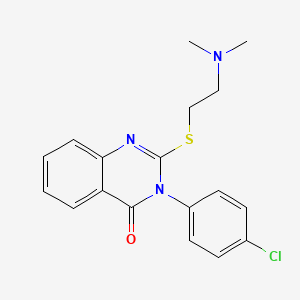
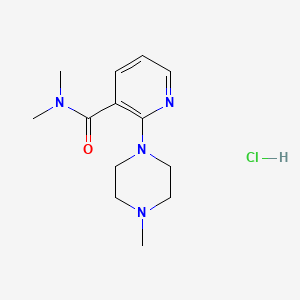
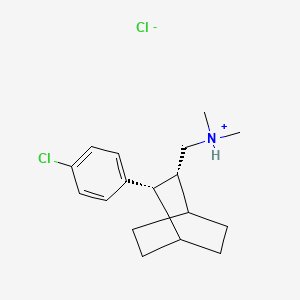
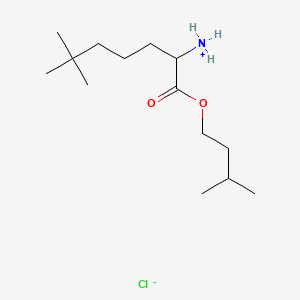

![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)

![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
